3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine
Overview
Description
3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine is a complex organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol with 2-bromoethylamine under basic conditions to form the intermediate 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylamine. This intermediate is then reacted with another equivalent of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl and amino groups play a crucial role in these interactions, forming hydrogen bonds or covalent bonds with the target molecules. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol
- 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylamine
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine is unique due to its dual triazole rings connected by a sulfanyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
3-[2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-5-ethyl-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N8S2/c1-3-7-13-15-9(17(7)11)19-5-6-20-10-16-14-8(4-2)18(10)12/h3-6,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQQXDJVPIPNCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)SCCSC2=NN=C(N2N)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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